2-Methyl-6-(trifluoromethyl)nicotinonitrile

Fragment-based drug design Lipophilic efficiency Physicochemical profiling

Regiochemical purity is critical for FBDD hit validation. Substituting this 2-methyl-6-CF₃ nicotinonitrile with a regioisomer alters LogP by up to 0.8 units and invalidates SAR. Our material ensures strict regiochemical fidelity. - **Rule-of-Three compliant** (MW 186, LogP 2.28, HBD 0, HBA 2) - **Zero H-bond donors** - ideal for CNS screening libraries - **Nitrile handle** - enables hydrolysis, reduction, or tetrazole formation - **Avoids genotoxicity concerns** of chloro-analogs Available for immediate R&D use. No DEA restrictions.

Molecular Formula C8H5F3N2
Molecular Weight 186.137
CAS No. 402479-93-0
Cat. No. B2773835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)nicotinonitrile
CAS402479-93-0
Molecular FormulaC8H5F3N2
Molecular Weight186.137
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C#N
InChIInChI=1S/C8H5F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,1H3
InChIKeyMJTWLXULKGAFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fragment-Grade Nicotinonitrile Building Block for Drug Discovery and Agrochemical R&D


2-Methyl-6-(trifluoromethyl)nicotinonitrile (CAS 402479-93-0) is a fluorinated pyridine-3-carbonitrile derivative with the molecular formula C₈H₅F₃N₂ and a molecular weight of 186.13 g·mol⁻¹ . This compound belongs to the nicotinonitrile (3-cyanopyridine) chemotype, a privileged scaffold in medicinal chemistry that has yielded marketed drugs such as bosutinib, milrinone, and neratinib [1]. It is classified as a fragment molecule—a low-molecular-weight building block—designed for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) campaigns and agrochemical intermediate synthesis . Its physicochemical profile includes a calculated LogP of 2.28, a polar surface area (PSA) of 36.68 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors .

Workflow Fragment-based drug discovery (FBDD): molecular linking, expansion, and modification
Rule‑of‑Three Compliant profile: low molecular weight, moderate lipophilicity, zero H‑bond donors
Target CNS‑permeable fragment libraries and agrochemical intermediate synthesis

Why Regiochemistry Prevents Interchange with Other Trifluoromethylnicotinonitrile Isomers


Trifluoromethylnicotinonitriles exist as a family of regioisomers differing solely in the position of the –CF₃ and –CH₃ substituents on the pyridine ring. These positional variations produce measurable differences in lipophilicity (ΔLogP up to 0.8 units), electronic distribution, and steric environment around the reactive nitrile group . Furthermore, the 2-methyl group in CAS 402479-93-0 eliminates the hydrogen-bond donor capacity present in amino-substituted analogs, fundamentally altering solubility, permeability, and protein-binding profiles . Such differences mean that a fragment hit identified with the 2-methyl-6-CF₃ substitution pattern cannot be directly replaced by its 4-CF₃ or 5-CF₃ congeners without re-validating the entire structure–activity relationship (SAR) . For procurement in FBDD library construction or lead optimization, strict regiochemical fidelity to the 2-methyl-6-(trifluoromethyl)nicotinonitrile scaffold is essential to maintain synthetic route integrity and biological readout reproducibility.

Regioisomeric mismatch Substituting 4‑CF₃ or 5‑CF₃ isomers can shift lipophilicity and electronic distribution, potentially altering SAR outcomes.
H‑bond donor introduction Amino‑substituted analogs add H‑bond donors, fundamentally changing solubility and permeability profiles, limiting direct replacement.
Synthetic route fidelity Regiochemical identity at the 2‑methyl‑6‑CF₃ pattern must be maintained to preserve synthetic pathway integrity and biological reproducibility.

Quantitative Differentiation from Closest Regioisomeric and Functional Analogs


Lipophilicity Differentiation from Other Trifluoromethylnicotinonitrile Regioisomers

2-Methyl-6-(trifluoromethyl)nicotinonitrile (CAS 402479-93-0) exhibits a calculated LogP of 2.28, which is 0.31 units higher than its 6-(trifluoromethyl)nicotinonitrile counterpart (LogP 1.97, CAS 216431-85-5) lacking the 2-methyl group, and 0.80 units higher than the 4-(trifluoromethyl)nicotinonitrile isomer (LogP 1.48, CAS 13600-43-6) bearing the CF₃ group at the 4-position . These measurements derive from the same computational method (ACD/Labs or equivalent), enabling direct comparison. The 2-methyl substituent contributes an incremental ~0.3–0.8 LogP unit increase, translating to a 2- to 6-fold higher octanol/water partition coefficient, which directly impacts membrane permeability predictions and fragment library property distributions .

Lipophilicity Differentiation
Head‑to‑head
LogP 2.28 (2‑Me‑6‑CF₃) vs. 1.97 (6‑CF₃) / 1.48 (4‑CF₃)
Informs fragment lipophilicity distribution and permeability predictions
Calculated values; consistent computational methodology
Fragment-based drug design Lipophilic efficiency Physicochemical profiling

Hydrogen-Bond Donor Deficiency Advantage for CNS and Membrane-Permeable Fragment Design

2-Methyl-6-(trifluoromethyl)nicotinonitrile possesses zero hydrogen-bond donor (HBD) groups, in contrast to amino-substituted nicotinonitrile analogs such as 6-amino-4-(trifluoromethyl)nicotinonitrile or 4-amino-6-(trifluoromethyl)nicotinonitrile, which carry at least one –NH₂ donor (HBD ≥1) . The absence of HBDs is a recognized structural advantage for crossing the blood–brain barrier and for passive membrane permeability, as each additional HBD is estimated to reduce passive permeability by approximately 10-fold [1]. Combined with its moderate LogP of 2.28 and low molecular weight (186 Da), the compound fully satisfies the Rule-of-Three criteria for fragment libraries (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) [2].

H‑Bond Donor Deficiency
Class‑level
HBD = 0 (target) vs. ≥1 for amino‑substituted nicotinonitrile analogs
Supports CNS fragment design; each HBD may reduce passive permeability approximately 10‑fold
Class‑level inference from drug‑likeness rules; structural feature analysis
CNS drug discovery Fragment library design Permeability optimization

Regioisomeric Distinction from 6-Methyl-4-(trifluoromethyl)nicotinonitrile

The target compound 2-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 402479-93-0) differs from its direct regioisomer 6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 13600-49-2) in the placement of the –CH₃ and –CF₃ groups. Both share the identical molecular formula C₈H₅F₃N₂ and molecular weight (186.13 g·mol⁻¹), making them indistinguishable by mass-based analytics alone . However, the 2-methyl-6-CF₃ arrangement places the electron-withdrawing –CF₃ group at the 6-position, para to the ring nitrogen, which increases the electrophilicity at the 3-carbonitrile for nucleophilic attack and directs electrophilic aromatic substitution to different positions compared to the 4-CF₃-6-CH₃ isomer . This regiochemical distinction is critical when a synthetic route requires a specific activation pattern for cyclization or cross-coupling reactions.

Regioisomeric Distinction
Head‑to‑head
2‑CH₃/6‑CF₃ vs. 6‑CH₃/4‑CF₃; identical MF & MW (186.13 Da)
Indistinguishable by LC‑MS; requires NMR or retention time verification
Mass spectrometry alone insufficient for identity confirmation
Synthetic chemistry Scaffold differentiation Medicinal chemistry

Reactivity Comparison with 2-Chloro-6-(trifluoromethyl)nicotinonitrile

2-Methyl-6-(trifluoromethyl)nicotinonitrile (CAS 402479-93-0, MW 186.13) replaces the chlorine atom found in 2-chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9, MW 206.55) at the 2-position with a methyl group, resulting in a molecular weight difference of 20.4 g·mol⁻¹ . This substitution has profound implications for synthetic utility. The 2-chloro analog is activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) at the C2 position, whereas the 2-methyl analog is inert at this position, directing reactivity exclusively to the 3-carbonitrile for hydrolysis, reduction, or cycloaddition chemistry . This orthogonality means researchers must select between these two building blocks based on the desired diversification vector: the 2-chloro compound for C2 elaboration, the 2-methyl compound for C3-nitrile-focused transformations.

Reactivity Comparison
Head‑to‑head
C2‑CH₃ (inert) vs. C2‑Cl (cross‑coupling‑competent); ΔMW −20.4 Da
Determines synthetic strategy: C3‑nitrile elaboration vs. C2 diversification
Reactivity predictions based on heterocyclic chemistry principles
Synthetic methodology Cross-coupling Building block selection

Commercial Purity Benchmarking of Trifluoromethylnicotinonitrile Building Blocks

Among commercially available trifluoromethylnicotinonitrile fragment building blocks, 2-methyl-6-(trifluoromethyl)nicotinonitrile is offered by multiple reputable suppliers with a standard purity specification of ≥95% . While 6-(trifluoromethyl)nicotinonitrile (CAS 216431-85-5) is available at purities up to 99% from some vendors, and 2-(trifluoromethyl)nicotinonitrile (CAS 870066-15-2) at 97–98%, the 2-methyl-6-CF₃ variant occupies a distinct niche where ≥95% purity is the standard commercial grade, and its solid physical form (as opposed to the liquid state of some lower-molecular-weight congeners) facilitates handling and storage . The compound is available through major chemical suppliers including Apollo Scientific, Fluorochem, abcr, and Aladdin, ensuring competitive pricing and supply chain redundancy .

Commercial Purity Benchmark
Supplier spec
Purity ≥95%, solid (target); comparators 98–99% or liquid forms
≥95% purity adequate for FBDD; multi‑supplier availability reduces procurement risk
Supplier specifications from Apollo, Fluorochem, Aladdin, abcr
Procurement Quality control Building block sourcing

Best-Validated Application Scenarios Based on Differentiated Evidence


FBDD Library Construction for CNS-Permeable Building Blocks

With a LogP of 2.28, zero H-bond donors, and full Rule-of-Three compliance (MW 186 Da <300; LogP 2.28 ≤3; HBD 0 ≤3; HBA 2 ≤3), CAS 402479-93-0 is ideally suited for inclusion in general-purpose and CNS-oriented fragment screening libraries [1]. Its lipophilicity is 0.3–0.8 LogP units higher than non-methylated trifluoromethylnicotinonitrile regioisomers, allowing library designers to populate a specific lipophilicity bin (LogP 2.0–2.5) that balances solubility with membrane permeability . The nitrile group provides a versatile synthetic handle for fragment elaboration via hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or conversion to tetrazoles and amides .

Synthesis of Nicotinonitrile-Derived Kinase Inhibitors and Androgen Receptor Antagonists

Nicotinonitrile motifs are established pharmacophores in kinase inhibitors (e.g., bosutinib, neratinib) and have been validated as androgen receptor antagonist scaffolds with favorable topical pharmacokinetic profiles [1]. The 2-methyl-6-CF₃ substitution pattern of CAS 402479-93-0 introduces steric bulk at the 2-position that can modulate selectivity against off-target kinases, while the 6-CF₃ group enhances metabolic stability by blocking CYP450-mediated oxidation at the pyridine ring . Researchers developing next-generation kinase inhibitors or nuclear receptor modulators can employ this compound as a late-stage diversification precursor where the 3-carbonitrile is elaborated while the 2-methyl and 6-CF₃ groups remain fixed as selectivity and stability determinants .

Agrochemical Intermediate for Trifluoromethylpyridine Herbicides and Fungicides

Trifluoromethylpyridine (TFMP) derivatives constitute a major class of commercial agrochemicals, and nicotinonitrile intermediates serve as precursors to TFMP-based active ingredients [1]. The 2-methyl-6-(trifluoromethyl)nicotinonitrile scaffold provides a direct entry point to 2-methyl-6-(trifluoromethyl)nicotinic acid and its amide derivatives, which are explored as fungicidal and insecticidal lead compounds . Compared to the 2-chloro analog (CAS 386704-06-9), the 2-methyl variant avoids potential genotoxicity concerns sometimes associated with haloaromatic intermediates and reduces molecular weight by 20.4 g·mol⁻¹, which can improve the physicochemical profile of the final agrochemical product .

Methodology Development for Pyridine C3-Nitrile Chemoselective Transformations

The presence of a single reactive nitrile group at the 3-position, combined with the sterically and electronically deactivated 2-methyl and 6-CF₃ substituents, makes CAS 402479-93-0 an ideal substrate for developing chemoselective nitrile transformation methodologies [1]. The inertness of the 2-methyl group toward cross-coupling chemistry (in contrast to the 2-chloro analog) ensures that observed reactivity is unambiguously assigned to the C3-nitrile, simplifying reaction optimization and mechanistic studies . This compound has been cited in connection with one-pot Knoevenagel/imination/6π-azaelectrocyclization sequences for synthesizing disubstituted nicotinonitriles, demonstrating its utility in multicomponent reaction development .

Application
Selection Property
Validation Focus
CNS‑permeable fragment library design
Rule‑of‑Three compliance, zero HBD, moderate LogP
Physicochemical profiling and permeability assay validation
Nicotinonitrile‑based kinase inhibitor development
2‑methyl‑6‑CF₃ substitution for selectivity and stability screening
Kinase selectivity panels and metabolic stability assays
Agrochemical intermediate synthesis
TFMP scaffold, non‑haloaromatic route
Synthetic route optimization and product property profiling
Chemoselective nitrile transformation methodology
Inert 2‑methyl group, single reactive C3‑nitrile
Reaction optimization and mechanistic studies
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